molecular formula C12H15N2O3PS B10762706 alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile CAS No. 217075-82-6

alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile

Cat. No.: B10762706
CAS No.: 217075-82-6
M. Wt: 298.30 g/mol
InChI Key: ATROHALUCMTWTB-OWBHPGMISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile involves the reaction of phenylglyoxylonitrile oxime with diethyl phosphorochloridothioate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and effectiveness of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Mechanism of Action

The primary mechanism of action of alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the insect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile is unique due to its specific chemical structure, which allows for effective inhibition of acetylcholinesterase while being relatively less toxic to mammals compared to other organophosphorus insecticides.

Properties

CAS No.

217075-82-6

Molecular Formula

C12H15N2O3PS

Molecular Weight

298.30 g/mol

IUPAC Name

(E)-N-diethoxyphosphinothioyloxybenzenecarboximidoyl cyanide

InChI

InChI=1S/C12H15N2O3PS/c1-3-15-18(19,16-4-2)17-14-12(10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3/b14-12-

InChI Key

ATROHALUCMTWTB-OWBHPGMISA-N

Isomeric SMILES

CCOP(=S)(OCC)O/N=C(/C#N)\C1=CC=CC=C1

Canonical SMILES

CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1

Origin of Product

United States

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